(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}oxolan-3-ol
CAS No.:
Cat. No.: VC20383889
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O3 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | (3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxyoxolan-3-ol |
| Standard InChI | InChI=1S/C10H16N2O3/c1-7(2)12-4-8(3-11-12)15-10-6-14-5-9(10)13/h3-4,7,9-10,13H,5-6H2,1-2H3/t9-,10-/m1/s1 |
| Standard InChI Key | SOVIZTBNJBCTMH-NXEZZACHSA-N |
| Isomeric SMILES | CC(C)N1C=C(C=N1)O[C@@H]2COC[C@H]2O |
| Canonical SMILES | CC(C)N1C=C(C=N1)OC2COCC2O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a tetrahydrofuran ring (oxolane) with two stereogenic centers at positions 3 and 4, both configured as R. At position 4, a pyrazole ring is attached via an ether linkage, with an isopropyl group (–CH(CH3)2) substituting the pyrazole’s nitrogen at position 1. The molecular formula is C11H18N2O3, corresponding to a molecular weight of 226.27 g/mol.
Key structural elements include:
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Oxolane core: A five-membered oxygen-containing ring contributing to conformational rigidity.
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Pyrazole moiety: A heteroaromatic ring with nitrogen atoms at positions 1 and 2, known for participating in hydrogen bonding and π-stacking interactions .
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Stereochemistry: The 3R,4R configuration ensures spatial orientation critical for biological interactions, analogous to stereoselective compounds like (3R,4R)-4-(2-chlorophenoxy)oxolan-3-ol.
Stereochemical Synthesis
Achieving the 3R,4R configuration requires enantioselective methods. A patent detailing the synthesis of (3R,4R)-3-hydroxy-4-hydroxymethyl-4-butanolide from levoglucosenone highlights the use of catalytic hydrogenation and enzymatic resolution to establish stereocenters . Similar strategies, such as asymmetric epoxidation or chiral auxiliary-mediated cyclization, may apply to this compound.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves two primary components: the oxolane backbone and the pyrazole-ether substituent.
Oxolane Core Formation
The oxolane ring is typically constructed via cyclization of diols or epoxide opening. For example, 3-[(Oxiran-2-yl)methyl]oxolan-3-ol is synthesized through epoxide-tetrahydrofuran reactions under controlled conditions. Applying similar logic, the target compound’s oxolane ring could form via acid-catalyzed cyclization of a diol precursor.
Reaction Optimization
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Solvent selection: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates.
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Catalysts: Phase-transfer catalysts or palladium complexes improve coupling efficiency .
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Purification: Chromatography or recrystallization ensures enantiomeric purity .
Physicochemical Properties
Thermal and Solubility Characteristics
Spectroscopic Data
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